molecular formula C15H11ClFNO B5849918 N-(3-chloro-4-fluorophenyl)-3-phenylacrylamide

N-(3-chloro-4-fluorophenyl)-3-phenylacrylamide

Cat. No. B5849918
M. Wt: 275.70 g/mol
InChI Key: GWRDIAZYNLRQHH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3-phenylacrylamide, commonly known as CFPA, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound is a small molecule inhibitor that has been shown to be effective against certain types of cancer cells. CFPA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of CFPA is not fully understood, but it has been suggested that CFPA inhibits the activity of certain enzymes involved in cell growth and survival. In one study, CFPA was shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation. CFPA was also shown to inhibit the activity of mTOR, a protein kinase that is involved in cell growth and metabolism.
Biochemical and Physiological Effects:
CFPA has been shown to have various biochemical and physiological effects. In one study, CFPA was shown to induce apoptosis in breast cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. CFPA was also shown to decrease the expression of Bcl-2, a protein that is involved in cell survival and is overexpressed in many types of cancer cells.

Advantages and Limitations for Lab Experiments

CFPA has several advantages and limitations for laboratory experiments. One advantage is that it is a small molecule inhibitor, making it easier to study than larger molecules. CFPA is also relatively stable, making it easier to handle in the laboratory. One limitation is that CFPA may not be effective against all types of cancer cells, and further research is needed to determine its efficacy against different types of cancer cells.

Future Directions

There are several future directions for the study of CFPA. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to study its efficacy against different types of cancer cells and determine its potential as a therapeutic agent. Additionally, the development of CFPA analogs with improved efficacy and selectivity may be a promising avenue for future research.
Conclusion:
In conclusion, CFPA is a synthetic compound with potential applications in the field of medicinal chemistry. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential of CFPA as a therapeutic agent for cancer treatment.

Synthesis Methods

CFPA has been synthesized through various methods, including Suzuki-Miyaura coupling and Sonogashira coupling reactions. In one study, CFPA was synthesized through the Suzuki-Miyaura coupling reaction between 3-chloro-4-fluoroaniline and 3-phenylprop-2-enoic acid, using a palladium catalyst and a base. The resulting product was then purified through column chromatography to obtain pure CFPA.

Scientific Research Applications

CFPA has been studied for its potential applications in the field of medicinal chemistry, specifically as a small molecule inhibitor for cancer cells. In one study, CFPA was shown to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. CFPA was also shown to inhibit the growth of lung cancer cells and ovarian cancer cells.

properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO/c16-13-10-12(7-8-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRDIAZYNLRQHH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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